Gibberic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

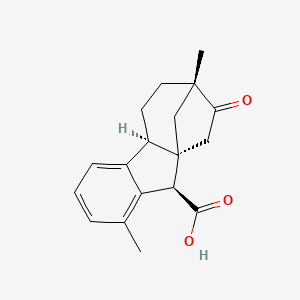

Gibberic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H20O3 and its molecular weight is 284.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Plant Growth Regulation

Gibberellic acid is widely used to regulate plant growth by influencing physiological processes. It promotes stem elongation, enhances leaf expansion, and increases fruit development. The following table summarizes the effects of gibberellic acid on various crops:

Case Study: Wheat Growth Enhancement

In a study involving wheat cultivars, the application of gibberellic acid significantly improved grain yield by increasing the number of grains per ear and their weight under stress conditions. For instance, tolerant cultivars showed a yield increase of up to 16.5% when treated with gibberellic acid compared to untreated controls .

Seed Germination Promotion

Gibberellic acid is effective in breaking seed dormancy and promoting germination across various species. Research indicates that specific concentrations can significantly enhance germination rates:

| Species | Optimal GA Concentration (ppm) | Germination Rate (%) |

|---|---|---|

| Gentiana andrewsii | 50 | 85 |

| Various Accessions | 50 | Up to 85 |

Case Study: Gentiana andrewsii

A study on Gentiana andrewsii showed that seeds treated with 50 ppm gibberellic acid had an average germination rate of 85%, compared to only 32% in the control group. This highlights the effectiveness of gibberellic acid in enhancing seed viability and vigor .

Mitigation of Abiotic Stress

Gibberellic acid has been shown to modulate plant responses to abiotic stress conditions such as drought and salinity. It enhances antioxidant enzyme activity, helping plants cope with oxidative stress.

Case Study: Stress Response in Wheat

In wheat exposed to late sowing conditions, exogenous application of gibberellic acid increased endogenous levels of the hormone by up to 36%, leading to improved growth parameters despite stress . This demonstrates its potential as a tool for improving crop resilience.

Horticultural Applications

In ornamental horticulture, gibberellic acid is utilized to enhance aesthetic qualities such as flower size and plant height. Its application can lead to significant improvements in marketability.

Case Study: Dwarf Schefflera

Research on dwarf Schefflera indicated that treatments with gibberellic acid at concentrations of 200 mg/l resulted in increased leaf number, height, and chlorophyll content, making it an effective growth regulator for ornamental plants .

Environmental Impact

Gibberellic acid is considered an environmentally friendly compound compared to synthetic growth regulators. Its natural occurrence in plants contributes to sustainable agricultural practices.

Regulatory Insights

According to regulatory assessments, gibberellic acid has shown low toxicity levels and no significant mutagenic effects at tested concentrations . This safety profile supports its continued use in agriculture.

Propriétés

Formule moléculaire |

C18H20O3 |

|---|---|

Poids moléculaire |

284.3 g/mol |

Nom IUPAC |

(1S,2R,9S,12S)-4,12-dimethyl-13-oxotetracyclo[10.2.1.01,9.03,8]pentadeca-3,5,7-triene-2-carboxylic acid |

InChI |

InChI=1S/C18H20O3/c1-10-4-3-5-11-12-6-7-17(2)9-18(12,8-13(17)19)15(14(10)11)16(20)21/h3-5,12,15H,6-9H2,1-2H3,(H,20,21)/t12-,15-,17+,18-/m1/s1 |

Clé InChI |

ASZCVNVMQXNJGH-ZYRRHWMLSA-N |

SMILES isomérique |

CC1=C2[C@@H]([C@]34CC(=O)[C@](C3)(CC[C@@H]4C2=CC=C1)C)C(=O)O |

SMILES canonique |

CC1=C2C(C34CC(=O)C(C3)(CCC4C2=CC=C1)C)C(=O)O |

Synonymes |

1,7-dimethyl-8-oxo-4balpha,7alpha-gibba-1,3,4a(10a)-triene-10beta-carboxylic acid monohydrate gibberic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.